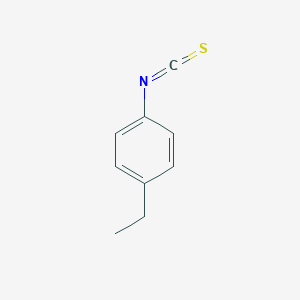
4-Ethylphenyl isothiocyanate
Overview
Description
4-Ethylphenyl isothiocyanate, also known as 1-ethyl-4-isothiocyanatobenzene, is an organic compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . It is a derivative of isothiocyanate and is characterized by the presence of an ethyl group attached to the phenyl ring. This compound is known for its pungent odor and is used in various chemical applications.
Preparation Methods
4-Ethylphenyl isothiocyanate can be synthesized through several methods:
One-Pot Process: A general and facile one-pot protocol involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts.
Electrochemical Method: A practical and mild electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.
Phenyl Chlorothionoformate Method: This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, either through a one-pot process or a two-step approach.
Chemical Reactions Analysis
4-Ethylphenyl isothiocyanate undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form amines and other derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Ethylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylphenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. It can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial and anticancer effects . The molecular targets and pathways involved are still under investigation, but its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules is a key aspect of its activity .
Comparison with Similar Compounds
4-Ethylphenyl isothiocyanate can be compared with other isothiocyanate derivatives:
Phenyl isothiocyanate: Lacks the ethyl group, making it less hydrophobic.
4-Methylphenyl isothiocyanate: Contains a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
4-Isopropylphenyl isothiocyanate: Contains an isopropyl group, which increases steric hindrance and affects its reactivity.
Properties
IUPAC Name |
1-ethyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWCGRHJFEMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172227 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-63-8 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Ethylphenyl isothiocyanate in maca?
A1: The research abstract states that this compound is a major volatile compound found in maca root. It belongs to the isothiocyanate class, which constitutes the highest content (27.26%) of volatiles in maca root []. This compound, along with chloro-compounds and tetrahydro-3-methylfuran, likely contributes significantly to the characteristic odor of maca, similar to other vegetables in the Brassicaceae family [].
Q2: How does the concentration of this compound in maca root volatiles compare to other extraction methods?
A2: The study highlights that the volatile profile of maca, including the concentration of this compound, differs significantly between headspace extraction and other methods like essential oil extraction []. This suggests that headspace analysis provides a more accurate representation of the volatile compounds naturally released by maca.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
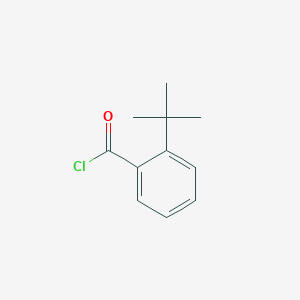
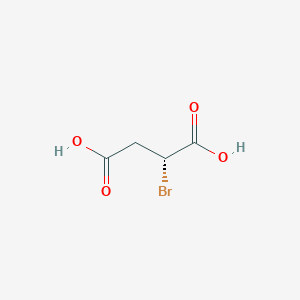
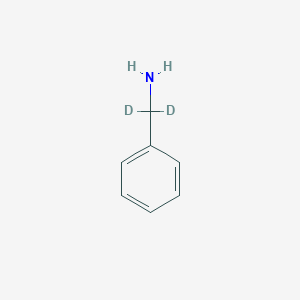


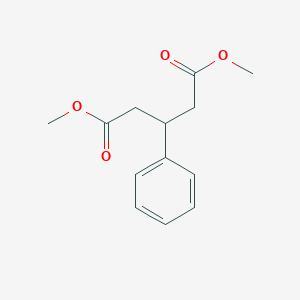

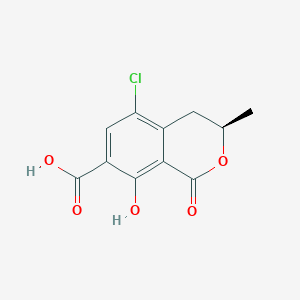


![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)



